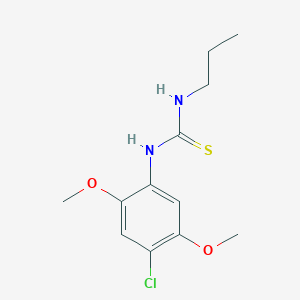
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea, also known as PDPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives and has been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) that are involved in inflammation and cancer progression. This compound has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are involved in oxidative stress and inflammation. This compound has also been shown to inhibit the expression of various pro-inflammatory cytokines and chemokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to inhibit the activity of various enzymes such as COX-2 and MMPs, which are involved in inflammation and cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. Another advantage is that it exhibits a wide range of biological activities, which makes it a versatile compound for studying various diseases. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific pathways. Another limitation is that this compound has not been extensively studied in vivo, which makes it difficult to translate its potential therapeutic applications to clinical settings.
Orientations Futures
There are several future directions for 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea research. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Another direction is to elucidate the exact mechanism of action of this compound, which will help in designing experiments that target specific pathways. In addition, future research can focus on optimizing the synthesis method of this compound to improve its purity and yield. Finally, future research can focus on studying the in vivo effects of this compound to translate its potential therapeutic applications to clinical settings.
Conclusion:
In conclusion, this compound is a promising compound that exhibits a wide range of biological activities and potential therapeutic applications. It has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. However, its exact mechanism of action is not fully understood, and further research is needed to optimize its synthesis method and study its in vivo effects. Overall, this compound has the potential to be a valuable compound for developing new therapies for various diseases.
Méthodes De Synthèse
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxyaniline with propyl isothiocyanate in the presence of a base. The resulting intermediate is then reacted with hydrochloric acid to yield this compound. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization.
Applications De Recherche Scientifique
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Formule moléculaire |
C12H17ClN2O2S |
|---|---|
Poids moléculaire |
288.79 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)-3-propylthiourea |
InChI |
InChI=1S/C12H17ClN2O2S/c1-4-5-14-12(18)15-9-7-10(16-2)8(13)6-11(9)17-3/h6-7H,4-5H2,1-3H3,(H2,14,15,18) |
Clé InChI |
LGQNPTYHUHCEDT-UHFFFAOYSA-N |
SMILES |
CCCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
SMILES canonique |
CCCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)

![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)
![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)



